9-Methyl-1-oxaspiro[5.5]undecan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that induces cyclization, such as an acid or base . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-oxaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxaspiro ring into different functional groups.
Substitution: The methyl group at the 9th position can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 9th position .
Scientific Research Applications
9-Methyl-1-oxaspiro[5.5]undecan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[5.5]undecan-2-one: Similar spirocyclic structure but with different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Contains both oxygen and sulfur atoms in the spirocyclic ring.
Uniqueness
9-Methyl-1-oxaspiro[5.5]undecan-2-one is unique due to its specific methyl substitution at the 9th position and the presence of an oxaspiro ring. This combination of features gives it distinct chemical and biological properties compared to other spirocyclic compounds .
Properties
CAS No. |
94291-43-7 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
9-methyl-1-oxaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C11H18O2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13-11/h9H,2-8H2,1H3 |
InChI Key |
FSZHMRPSWDFECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCCC(=O)O2)CC1 |
Origin of Product |
United States |
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